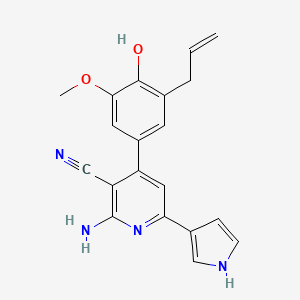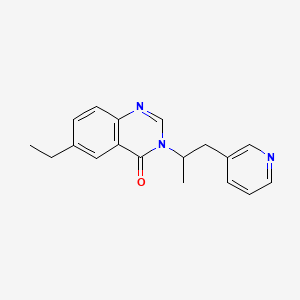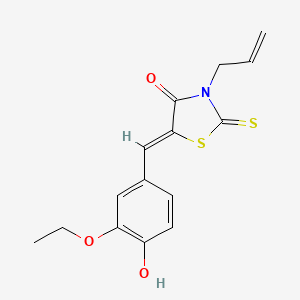![molecular formula C23H20BrNO5 B6088519 N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide](/img/structure/B6088519.png)
N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide, also known as Br-DMPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. Br-DMPPB is a benzamide derivative that exhibits potent activity as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in regulating synaptic transmission and plasticity in the central nervous system (CNS).
作用机制
The mechanism of action of N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide involves the positive allosteric modulation of mGluR5. Allosteric modulators are compounds that bind to a site on the receptor that is distinct from the orthosteric site, which is the site where the endogenous ligand binds. By binding to the allosteric site, N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide can enhance the activity of mGluR5 in response to the endogenous ligand glutamate, leading to an increase in intracellular signaling pathways and downstream effects on synaptic plasticity and neuronal excitability.
Biochemical and physiological effects:
N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, changes in synaptic plasticity, and alterations in neuronal excitability. These effects can ultimately lead to changes in behavior and cognition, which have been observed in animal models of various CNS disorders.
实验室实验的优点和局限性
One of the main advantages of using N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide in lab experiments is its potency and specificity as a positive allosteric modulator of mGluR5. This allows for precise modulation of mGluR5 activity without affecting other receptors or neurotransmitter systems. However, one limitation of using N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
未来方向
There are several future directions for research on N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide, including the development of more potent and selective mGluR5 modulators, the investigation of its potential therapeutic applications in various CNS disorders, and the exploration of its effects on other neurotransmitter systems and brain regions. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide, as well as its potential side effects and toxicity profiles.
合成方法
The synthesis of N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide involves several synthetic steps, including the condensation of 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline to yield the intermediate 4-bromo-N-(3,4,5-trimethoxybenzoyl)aniline. The subsequent reaction of this intermediate with benzoyl chloride in the presence of a base such as triethylamine leads to the formation of N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide. The overall yield of this synthesis route is approximately 35%.
科学研究应用
N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide has been extensively studied for its potential applications in the treatment of various CNS disorders, including schizophrenia, depression, anxiety, and addiction. Studies have shown that N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide can enhance the activity of mGluR5, which in turn can modulate the release of various neurotransmitters such as glutamate, dopamine, and GABA. This modulation of neurotransmitter release can lead to changes in synaptic plasticity and neuronal excitability, which can ultimately affect behavior and cognition.
属性
IUPAC Name |
N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrNO5/c1-28-19-11-15(12-20(29-2)22(19)30-3)21(26)17-13-16(24)9-10-18(17)25-23(27)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUQLAYSMXEPGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6088448.png)
![6-{3-[2-(1-naphthylmethyl)-4-morpholinyl]-3-oxopropyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6088456.png)
![1-(3-isoxazolyl)-N-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methylethanamine](/img/structure/B6088465.png)


![1-(2-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6088478.png)
![5-isopropyl-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B6088485.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide](/img/structure/B6088498.png)

![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-[(4-methoxyphenoxy)methyl]piperidine](/img/structure/B6088511.png)
![N-[4-(acetylamino)phenyl]-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B6088517.png)


![1-[4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]hydrazinecarboxamide](/img/structure/B6088553.png)